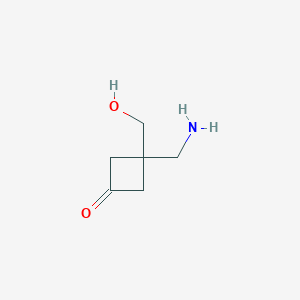
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is an organic compound characterized by a cyclobutane ring substituted with aminomethyl and hydroxymethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of Cyclobutane Ring: Starting from a suitable precursor, the cyclobutane ring can be formed through a [2+2] cycloaddition reaction.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via nucleophilic substitution reactions using appropriate amine reagents.
Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (temperature, pressure, solvents) are often fine-tuned to achieve the desired outcomes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The carbonyl group in the cyclobutanone ring can be reduced to form corresponding alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted cyclobutane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis.
Biology: As a building block for biologically active molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: As a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The aminomethyl and hydroxymethyl groups could play roles in binding interactions and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)cyclobutan-1-one: Lacks the hydroxymethyl group.
3-(Hydroxymethyl)cyclobutan-1-one: Lacks the aminomethyl group.
Cyclobutanone: Lacks both aminomethyl and hydroxymethyl groups.
Uniqueness
3-(Aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one is unique due to the presence of both aminomethyl and hydroxymethyl groups on the cyclobutane ring, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
3-(aminomethyl)-3-(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H11NO2/c7-3-6(4-8)1-5(9)2-6/h8H,1-4,7H2 |
Clave InChI |
PMRSOCKNKWBTOM-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)CC1(CN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


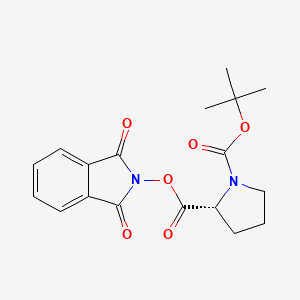
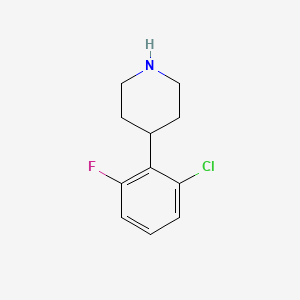
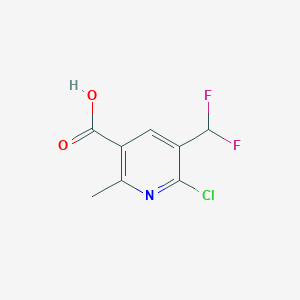

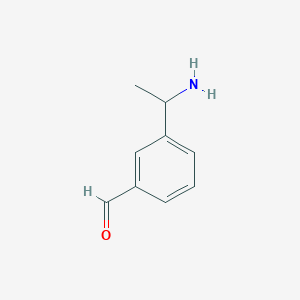
![1-Bromoimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13568371.png)

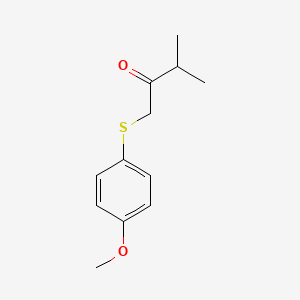
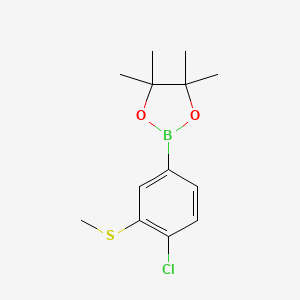
![rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxole-5-carboxylicacid](/img/structure/B13568405.png)
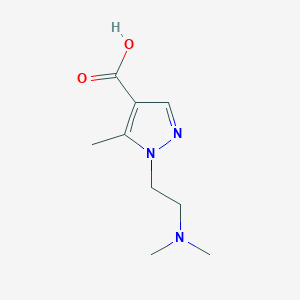

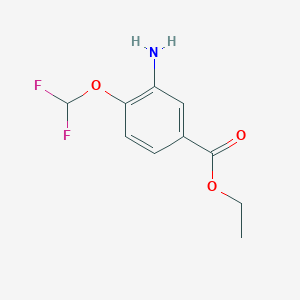
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
